Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-

Description

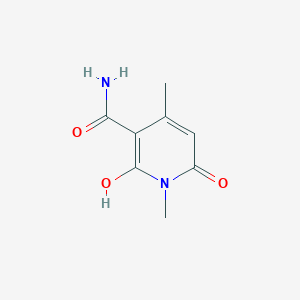

Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- (hereafter referred to by its IUPAC name) is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl, methyl, and carboxamide groups. The compound’s structure (Figure 1) includes a 1,2-dihydro-2-oxo pyridine core with hydroxyl and methyl groups at positions 6 and 4, respectively, and a carboxamide group at position 2.

Properties

CAS No. |

42799-45-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-5(11)10(2)8(13)6(4)7(9)12/h3,13H,1-2H3,(H2,9,12) |

InChI Key |

FBELPSAHUIMMGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=O)N)O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C8H10N2O3 (approximate, based on substituents)

- Key Functional Groups: Pyridine ring, carboxamide at the 3-position, hydroxyl at the 6-position, methyl groups at 1 and 4 positions, and a keto group at the 2-position.

- Related Compounds: 1,2-dihydro-4,6-dimethyl-2-oxo-pyridine-3-carboxamide and other pyridine-3-carboxamide derivatives with similar substitution patterns.

Preparation Methods

General Synthetic Strategies

Preparation methods for pyridine-3-carboxamide derivatives, including the titled compound, generally involve:

- Construction of the pyridine ring with appropriate substitution.

- Introduction of the carboxamide group at the 3-position.

- Selective oxidation or reduction to achieve the 1,2-dihydro and 2-oxo functionalities.

- Hydroxylation at the 6-position.

- Methylation at the 1 and 4 positions.

These steps can be performed sequentially or via multi-component reactions depending on the starting materials and desired purity.

Specific Synthetic Routes

Cyclization of Amino-Thioxo Precursors with β-Ketoesters

One documented method involves the reaction of 3-amino-3-thioxopropanamide with β-ketoesters such as ethyl acetoacetate under basic reflux conditions to form hydroxy-substituted dihydropyridine carboxamides (analogous to 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide).

- Reaction conditions: Reflux in ethanolic potassium hydroxide.

- Outcome: Formation of 6-hydroxy substituted dihydropyridine rings with carboxamide functionality.

- Relevance: This approach can be adapted to introduce methyl groups at the 1 and 4 positions by selecting appropriate β-ketoester derivatives.

Hydrogenation and Amide Formation of Pyridine-3-carboxylates

A sophisticated multi-step synthesis reported involves:

- Starting from methyl or ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates.

- Catalytic hydrogenation using platinum(IV) oxide in acetic acid under hydrogen atmosphere.

- Subsequent reaction with benzylamine derivatives to form N-substituted carboxamides.

- Final deprotection or hydroxylation steps using boron tribromide to yield hydroxy-substituted dihydropyridine carboxamides.

Though this method is primarily for quinoline derivatives, it is chemically analogous and adaptable for pyridine-3-carboxamide derivatives with similar substitution patterns.

Oxidation and Hydrolysis of Pyridine N-oxides

Another approach involves:

- Oxidizing quinolinic acid or related pyridine dicarboxylic acids to pyridine N-oxides.

- Treatment with acetic anhydride to form acetoxy intermediates.

- Hydrolysis to yield hydroxy-substituted pyridine carboxylic acids.

- Subsequent amidation to form carboxamides.

This method is useful for introducing hydroxyl groups at specific ring positions and can be tailored for 6-hydroxy substitution.

Data Table: Summary of Preparation Methods

Analytical and Structural Characterization

- NMR Spectroscopy: Characteristic signals for dihydropyridine protons and methyl groups; hydroxyl protons typically appear downfield.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight; ESI-MS data available for related compounds.

- X-ray Crystallography: Used to confirm substitution patterns and ring conformations in related derivatives.

Research Findings and Notes

- The presence of hydroxyl and oxo groups in the dihydropyridine ring influences the reactivity and stability of the compound.

- Methyl substitution at 1 and 4 positions affects the electronic properties and can be controlled by choice of starting β-ketoesters or methylation reagents.

- The carboxamide group at the 3-position is typically introduced via amidation of corresponding esters or acids.

- Catalytic hydrogenation and boron tribromide-mediated hydroxylation are effective for functional group transformations in this scaffold.

- Yields vary significantly depending on the synthetic route and purification methods; preparative reverse-phase HPLC is commonly used for final purification.

The preparation of Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- involves versatile synthetic strategies including cyclization of amino-thioxo precursors with β-ketoesters, catalytic hydrogenation followed by amide formation, and oxidation/hydrolysis of pyridine N-oxides. Each method offers unique advantages in terms of functional group introduction and substitution control. Optimization of reaction conditions and purification techniques is critical to achieving high purity and yield. The data and methods summarized here provide a comprehensive foundation for researchers aiming to synthesize this compound or its analogs for further study.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, also known as 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a chemical compound with a variety of names and potential applications .

Chemical Properties and Structure

Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- has the molecular formula . It is also identified by the CAS number 27074-03-9 . Its related names include:

- 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- N-methyl-3-cyano-6-hydroxy-4-methyl-2-pyridone

- 1,4-Dimethyl-3-cyano-6-hydroxypyrid-2-one

- 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-

Potential Applications

While the provided search results do not offer explicit applications for Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, they do point to the existence of related compounds and chemical analogs with known applications. For example, Chroman-2-carboxamide analogs have been designed and synthesized as novel antioxidants . Also,长濑 can sell chemical products from Indian manufacturers to Taiwan, with the products including items such as Bisphenol Sulfoester, 2-Amino-5-acetylamino benzotrifluoride and N-Ethyl-3-sulfomethyl-4-methyl-3-carbamoyl-6-hydroxy-2-pyridone .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like thrombin by binding to the active site and preventing substrate access . The hydroxy and carbamoyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s analogs vary in substituents and applications. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of Pyridine-3-carboxamide Derivatives and Analogs

*Target Compound: Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-

Target Compound vs. Sulfonate Derivative

The sodium sulfonate derivative (CAS 41642-94-8) replaces the carboxamide group with a sulfonate moiety, enhancing water solubility. This modification likely expands its utility in industrial processes requiring aqueous compatibility, though explicit applications are unspecified . Toxicity data for this derivative remain unreported.

Target Compound vs. 4-Oxo-1,4-dihydroquinoline-3-carboxamides

These derivatives, such as N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide, share the carboxamide and oxo groups but incorporate a fused quinoline ring. Unlike the target compound, these analogs are tailored for pharmacological activity, emphasizing the impact of ring fusion on bioactivity.

Target Compound vs. Nicotinonitrile Analog

The cyano-substituted analog (1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile) replaces the carboxamide with a nitrile group. This alteration likely affects reactivity and binding properties, making it a precursor in dye synthesis .

Ecotoxicological and Toxicological Profiles

The target compound was evaluated alongside other dye intermediates using the OECD QSAR Toolbox, which predicts ecotoxicological properties based on quantitative structure-activity relationships . Its sulfonate derivative’s ecotoxicity remains unstudied, highlighting a data gap.

Biological Activity

Pyridine-3-carboxamide, specifically the compound known as 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- CAS Number : 29097-12-9

- Structure : The compound features a pyridine ring substituted with a carboxamide and hydroxyl groups, contributing to its biological activity.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

-

Anticancer Properties

- Research indicates that pyridine-based compounds can inhibit the proliferation of cancer cells. A study demonstrated that certain pyridine derivatives had IC50 values below 10 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). These compounds were found to induce apoptosis through the activation of caspase pathways .

- Anti-inflammatory Effects

The biological activity of pyridine-3-carboxamide is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .

- Receptor Modulation : It exhibits affinity towards specific receptors involved in cellular signaling pathways, potentially modulating responses related to pain and inflammation .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of pyridine derivatives on a panel of twelve human tumor cell lines. The results indicated that one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyridine compounds were tested for their antibacterial properties. The most active compound demonstrated a significant zone of inhibition against S. aureus, suggesting its potential use in treating bacterial infections .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Effective against S. aureus and E. coli (MIC: 3.12 - 12.5 µg/mL) |

| Anticancer | Apoptosis induction | IC50 < 10 µM in various cancer cell lines |

| Anti-inflammatory | COX inhibition | Reduces inflammation markers in vitro |

Q & A

Q. What in vivo models are suitable for studying the compound’s efficacy in disease contexts (e.g., cancer or inflammation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.